Isoacteoside

概要

説明

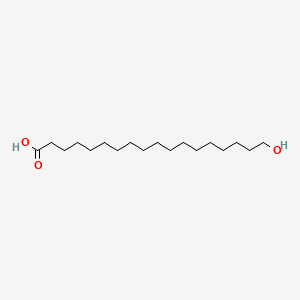

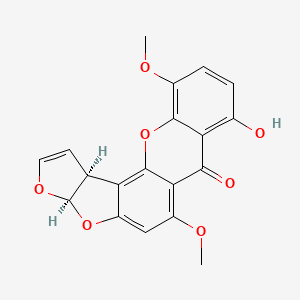

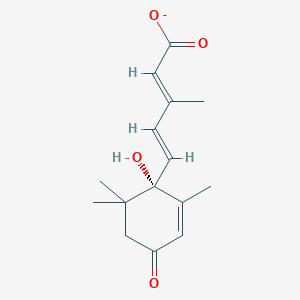

イソアクテオシドは、フェニルエタノイド配糖体と呼ばれる、さまざまな植物に含まれる天然化合物の一種です。抗炎症作用、抗酸化作用、神経保護作用で知られています。イソアクテオシドは構造的に、別のフェニルエタノイド配糖体であるアクテオシドと類似していますが、分子成分の配置が異なります .

作用機序

イソアクテオシドは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症作用: イソアクテオシドは、MyD88–TAK1–NF-κB/MAPKシグナル伝達カスケードとTRIF経路を活性化する、Toll様受容体4(TLR4)の二量体化をブロックします. これにより、腫瘍壊死因子-α、インターロイキン-6、インターロイキン-1βなどの炎症性サイトカインの抑制につながります。

抗酸化作用: イソアクテオシドは、サーチュイン1/核因子赤血球2関連因子2抗酸化シグナル伝達経路を活性化し、内因性抗酸化物質を強化し、酸化ストレスを軽減します.

類似化合物の比較

イソアクテオシドは、別のフェニルエタノイド配糖体であるアクテオシドと構造的に類似しています。両方の化合物は、抗酸化作用や抗炎症作用など、類似の生物活性を示します。イソアクテオシドは、アクテオシドと比較して、記憶改善効果と細胞保護効果が優れていることが判明しています . 他の類似化合物には、シリンガライドA 3'-α-L-ラムノピラノシドと2'-アセチルアクテオシドなどがあり、これもフェニルエタノイド配糖体ファミリーに属します .

イソアクテオシドの独自の分子構造と強力な生物活性は、さまざまな科学研究および産業用途にとって貴重な化合物となっています。

生化学分析

Biochemical Properties

Isoverbascoside plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It exhibits significant inhibition of advanced glycation end products (AGEs) formation with IC50 values ranging from 4.6 to 25.7 μM . Isoverbascoside interacts with enzymes such as cytochrome P450, where it shows weak inhibitory potency against CYP1A2 and CYP1B1 with IC50 values of 83 μM and 86 μM, respectively . Additionally, it has been found to scavenge free radicals and inhibit lipid peroxidation, showcasing its antioxidant capabilities .

Cellular Effects

Isoverbascoside exerts various effects on different cell types and cellular processes. It has been shown to reduce intracellular reactive oxygen species and attenuate collagen I expression in transforming growth factor-β1 (TGF-β1)-induced murine lung fibroblasts . Isoverbascoside also influences cell signaling pathways by inhibiting the phosphorylation of Smad2/3 and ERK/p38 mitogen-activated protein kinases (MAPKs) . Furthermore, it has demonstrated protective effects against hydrogen peroxide-induced lipid peroxidation in V79-4 cells .

Molecular Mechanism

At the molecular level, Isoverbascoside exerts its effects through various mechanisms. It binds to biomolecules and inhibits enzyme activity, such as the inhibition of cytochrome P450 enzymes . Isoverbascoside also modulates gene expression by downregulating the Smad/non-Smad signaling pathways in TGF-β1-induced cells . Additionally, it forms complexes with human serum albumin, altering its conformation and interaction with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoverbascoside change over time. It exhibits stability and maintains its biological activity under various conditions . Long-term studies have shown that Isoverbascoside can sustain its antioxidant and anti-inflammatory effects over extended periods

Dosage Effects in Animal Models

The effects of Isoverbascoside vary with different dosages in animal models. Studies have shown that Isoverbascoside is well-tolerated at various doses, with no significant toxic effects observed . At higher doses, potential adverse effects such as cytotoxicity and changes in biochemical parameters may occur

Metabolic Pathways

Isoverbascoside is involved in several metabolic pathways, including the shikimate and cinnamate pathways . It interacts with enzymes such as cytochrome P450 and undergoes methylation, sulfation, and glucuronidation . These metabolic processes influence the bioavailability and activity of Isoverbascoside, affecting its overall efficacy and therapeutic potential.

Transport and Distribution

Within cells and tissues, Isoverbascoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . Isoverbascoside’s localization and distribution are influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

Isoverbascoside exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . Isoverbascoside’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments, influencing its biological effects .

準備方法

イソアクテオシドは、Cistanche deserticolaやMonochasma savatieriなどの植物から抽出できます。抽出プロセスは通常、酢酸エチル、n-ブタノール、エタノール、水からなる二相溶媒系を用いた高速逆流クロマトグラフィー(HSCCC)を用いて行われます . さらに、イソアクテオシドはオンライン抽出-四重極飛行時間型タンデム質量分析法(OLE-QTOF-MS/MS)を使用して定量化できます。これは、異性体化合物の迅速な抽出と分析を可能にします .

化学反応の分析

イソアクテオシドは、次のようなさまざまな化学反応を受けます。

酸化: イソアクテオシドは、フリーラジカルを捕捉し、酸化ストレスを軽減することにより、抗酸化作用を示します.

還元: イソアクテオシドは、特定の条件下で対応するアルコール誘導体に還元できます。

置換: イソアクテオシドは、置換反応に参加し、官能基が他の基に置き換わる可能性があります。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

イソアクテオシドは、幅広い科学研究アプリケーションを持っています。

化学: イソアクテオシドは、天然物中のフェニルエタノイド配糖体を定量および同定するための分析化学における基準化合物として使用されます.

生物学: イソアクテオシドは神経保護効果を示し、アミロイドβペプチド誘発細胞毒性や認知障害から保護する可能性について研究されています.

医学: イソアクテオシドは抗炎症作用と抗酸化作用を持ち、敗血症誘発急性肺損傷などの炎症性疾患の潜在的な治療薬です.

業界: イソアクテオシドは、その有益な特性により、天然健康製品やサプリメントの開発に使用されています。

科学的研究の応用

Isoacteoside has a wide range of scientific research applications:

Industry: this compound is used in the development of natural health products and supplements due to its beneficial properties.

類似化合物との比較

Isoacteoside is structurally similar to acteoside, another phenylethanoid glycoside. Both compounds exhibit similar biological activities, such as antioxidant and anti-inflammatory effects. this compound has been found to have superior memory-improving and cytoprotective effects compared to acteoside . Other similar compounds include syringalide A 3’-α-L-rhamnopyranoside and 2’-acetylacteoside, which also belong to the phenylethanoid glycoside family .

This compound’s unique molecular structure and potent biological activities make it a valuable compound for various scientific research and industrial applications.

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHEHXNBNCPCI-QEOJJFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317837 | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61303-13-7 | |

| Record name | Isoacteoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoacteoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iso-acteoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOACTEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-oxobenzo[f]chromen-2-yl)acetamide](/img/structure/B1238456.png)

![2-[3-(cyanomethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 4-morpholin-4-yl-3-nitrobenzoate](/img/structure/B1238457.png)

![2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1238458.png)

![3-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide](/img/structure/B1238459.png)

![3-Azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1238460.png)